N-(2,4-dimethoxyphenyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole core substituted with methoxy groups and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: Used as a probe to study biological pathways and molecular interactions.
Chemical Biology: Employed in the design of chemical probes to investigate cellular processes.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways. For example, it can inhibit bacterial RNA polymerase by binding to the switch region, thereby preventing RNA synthesis and exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Known for its antiproliferative activity and inhibition of tubulin polymerization.
N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: Studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders.
Uniqueness
N-(2,4-dimethoxyphenyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific indole core structure and the presence of multiple methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities. Its ability to inhibit bacterial RNA polymerase sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C20H22N2O5 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H22N2O5/c1-22-15(11-13-16(25-3)8-9-17(26-4)19(13)22)20(23)21-14-7-6-12(24-2)10-18(14)27-5/h6-11H,1-5H3,(H,21,23) |
InChI Key |
PQIVZNBZZVZNOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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